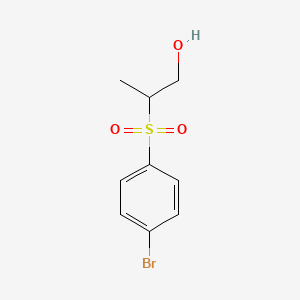

2-(4-Bromobenzenesulfonyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromobenzenesulfonyl)propan-1-ol is an organic compound with the molecular formula C9H11BrO3S It is a derivative of propan-1-ol, where the hydrogen atom on the benzene ring is substituted with a bromine atom and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzenesulfonyl)propan-1-ol typically involves the reaction of 4-bromobenzenesulfonyl chloride with propan-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzenesulfonyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of sulfonyl groups.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Propanoic acid or propanal.

Reduction: this compound can be reduced to 2-(4-Bromobenzenesulfanyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzenesulfonyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonyl)propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Bromobenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Bromobenzenesulfonyl)propan-1-ol.

2-(4-Bromophenyl)propan-1-ol: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

4-Bromobenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-(4-Bromobenzenesulfonyl)propan-1-ol is a sulfonyl-containing alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a bromobenzenesulfonyl group attached to a propan-1-ol backbone. The sulfonyl moiety is known to enhance the compound's reactivity and interactions with biological targets.

Biological Activity

1. Inhibition of Kinase Activity

Research indicates that compounds with sulfonyl groups can act as inhibitors of various kinases, particularly IKK2, which is involved in the NF-kB signaling pathway. The inhibition of IKK2 can lead to reduced expression of pro-inflammatory cytokines such as TNF, IL-1β, IL-6, and IL-8, which are critical in inflammatory responses and cancer progression .

2. Anticancer Potential

The compound's structural similarity to other known inhibitors suggests it may have anticancer properties. For instance, sulfonate groups have been implicated in enhancing the activity of compounds targeting DNA repair enzymes like Tdp1, which is crucial for maintaining genomic stability and could represent a target for cancer therapy .

The biological activity of this compound may involve several mechanisms:

- Inhibition of DNA Repair Enzymes : By interacting with Tdp1, this compound could potentially inhibit its function, leading to increased sensitivity of cancer cells to DNA-damaging agents .

- Modulation of Inflammatory Pathways : The ability to inhibit IKK2 suggests that this compound may modulate inflammatory pathways, potentially reducing tumor-promoting inflammation .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of various sulfonyl-containing compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of sulfonyl compounds in a murine model of arthritis. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, suggesting its potential as an anti-inflammatory agent .

Data Summary

Properties

Molecular Formula |

C9H11BrO3S |

|---|---|

Molecular Weight |

279.15 g/mol |

IUPAC Name |

2-(4-bromophenyl)sulfonylpropan-1-ol |

InChI |

InChI=1S/C9H11BrO3S/c1-7(6-11)14(12,13)9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |

InChI Key |

BVETWNZHYFNVOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)S(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.